molecular formula C23H19ClN2O2 B2596271 7-chloro-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 312606-36-3

7-chloro-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2596271
CAS No.: 312606-36-3
M. Wt: 390.87
InChI Key: BOYSGTNUJJKBNL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene ring. Its structure features a 7-chloro substituent, a 5-phenyl group, and a 4-(3-methylbenzoyl) moiety. These substituents influence its physicochemical properties, receptor binding affinity, and metabolic stability. Benzodiazepines are historically significant for their anxiolytic, sedative, and muscle-relaxant properties, but structural variations lead to divergent pharmacological profiles .

Properties

IUPAC Name

7-chloro-4-(3-methylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c1-15-6-5-9-17(12-15)23(28)26-14-21(27)25-20-11-10-18(24)13-19(20)22(26)16-7-3-2-4-8-16/h2-13,22H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYSGTNUJJKBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a benzoyl chloride derivative under basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Methylbenzoyl Group: The methylbenzoyl group can be added through a Friedel-Crafts acylation reaction using an appropriate methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzodiazepines.

Scientific Research Applications

7-chloro-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with biological receptors and its potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 7-chloro-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Functional Impacts
Compound Name Substituents Key Features
Target Compound 7-Cl, 5-Ph, 4-(3-methylbenzoyl) Enhanced lipophilicity due to 3-methylbenzoyl; potential for unique metabolism
7-Chloro-5-Phenyl-2,3,4,5-Tetrahydro-1H-1,4-Benzodiazepin-2-One () 7-Cl, 5-Ph, 4-H Simpler structure; lacks 4-substituent, likely reduced receptor affinity
Oxazolam () 7-Cl, 5-Ph, tetrahydrooxazolo ring Oxazolo ring enhances metabolic stability; used as a mild sedative
Methylclonazepam () 7-NO₂, 1-Me, 5-(2-chlorophenyl) Nitro group increases potency but risks hepatotoxicity; 1-methyl enhances bioavailability
Midazolam Derivative () 7-Cl, 5-(2-fluorophenyl), 1-(2-hydroxyethyl) Fluorophenyl and hydroxyethyl groups improve GABA receptor selectivity

Pharmacological and Metabolic Comparisons

  • Metabolism : Compounds lacking bulky 4-substituents (e.g., ’s simpler analog) are more prone to rapid hepatic oxidation, whereas the target’s 3-methylbenzoyl group could slow cytochrome P450-mediated degradation, extending half-life .
  • Potency : Nitro-substituted analogs like Methylclonazepam () exhibit higher potency but carry toxicity risks, whereas the target compound’s chloro and methylbenzoyl groups balance efficacy and safety .

Research Findings and Implications

  • Crystallographic Insights : and emphasize the importance of ring puckering and hydrogen bonding in benzodiazepine stability. The target’s tetrahydro ring may adopt a boat conformation , influencing solubility .
  • Clinical Relevance : Unlike Oxazolam’s mild sedation (), the target compound’s lack of a nitro or fluorine group (cf. Methylclonazepam and Midazolam) may render it less effective for acute anxiety but safer for chronic use .

Biological Activity

7-chloro-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine family. These compounds are widely recognized for their psychoactive properties, primarily utilized in treating anxiety and insomnia. The unique structural features of this compound contribute to its biological activity, which is the focus of this article.

Chemical Structure and Properties

The molecular formula of this compound is C23H19ClN2O2C_{23}H_{19}ClN_{2}O_{2} with a molecular weight of 390.9 g/mol. The compound features a chloro group, a methylbenzoyl group, and a phenyl group attached to a tetrahydrobenzodiazepine core. This structural configuration is crucial for its interaction with biological targets.

Property Value
Molecular FormulaC23H19ClN2O2
Molecular Weight390.9 g/mol
IUPAC NameThis compound
InChI KeyVWGMNSLGGDLKLR-UHFFFAOYSA-N

Biological Activity

Research into the biological activity of this compound indicates potential therapeutic applications:

  • Anxiolytic Effects : Preliminary studies suggest that compounds within the benzodiazepine class exhibit significant anxiolytic properties. The specific compound may demonstrate similar effects through GABA receptor modulation.
  • Anticonvulsant Activity : Benzodiazepines are often utilized in managing seizure disorders. While direct studies on this specific compound are scarce, its analogs have shown efficacy in this domain.
  • Sedative Properties : The sedative effects characteristic of benzodiazepines could be expected from this compound as well.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related benzodiazepines:

  • Study on Anticancer Activity : A study by Spencer et al. (2009) investigated various benzodiazepine derivatives for anticancer properties and indicated that certain modifications could enhance cytotoxic effects against cancer cell lines .
  • Inflammation Modulation : Research has shown that some benzodiazepines can suppress pro-inflammatory responses in mast cells. This suggests potential applications in inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for preparing 7-chloro-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, and how can reaction yields be improved?

The synthesis typically involves a multi-step process starting with a benzodiazepine core. Acylation of the core with 3-methylbenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) is critical for introducing the 3-methylbenzoyl group . Key parameters affecting yield include:

  • Temperature control : Maintaining 0–5°C during acylation minimizes side reactions.
  • Catalyst selection : Use of aprotic solvents like dichloromethane enhances reaction efficiency.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
    To optimize yields, employ Design of Experiments (DOE) to test variables like molar ratios and reaction times.

Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., distinguishing phenyl and methylbenzoyl groups) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (C23_{23}H19_{19}ClN2_2O2_2) and isotopic patterns for chlorine .
  • X-ray Crystallography : Resolve stereochemistry at the 4-position, critical for understanding receptor binding .
    Cross-validate results with computational models (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .

Q. What pharmacological screening strategies are recommended to assess its potential CNS activity?

  • In vitro receptor binding assays : Test affinity for GABAA_A receptors using 3H^3H-diazepam displacement assays. The 3-methylbenzoyl group may alter binding kinetics compared to classical benzodiazepines .
  • Functional assays : Measure chloride ion influx in transfected HEK293 cells expressing α1β2γ2 GABAA_A subunits.
  • Selectivity profiling : Screen against off-target receptors (e.g., serotonin, dopamine) to identify specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for its metabolic stability?

Discrepancies often arise in predicting oxidation sites (e.g., 7-chloro vs. phenyl ring metabolism). Strategies include:

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Compare with in silico tools like MetaSite .
  • Isotope labeling : Use 14C^{14}C-labeled analogs to trace metabolic pathways.
  • Crystallographic data : Correlate metabolic susceptibility with steric hindrance from the 3-methylbenzoyl group .

Q. What methodologies are effective for studying its molecular interactions with GABAA_AA​ receptor subtypes?

  • Cryo-EM or X-ray crystallography : Resolve binding modes at α/γ subunit interfaces, focusing on hydrogen bonding with His102 and hydrophobic interactions with the methylbenzoyl group .
  • Mutagenesis studies : Introduce point mutations (e.g., α1N101A) to validate critical residues for ligand binding.
  • Molecular dynamics simulations : Simulate ligand-receptor complexes in lipid bilayers to assess stability over 100-ns trajectories .

Q. How should researchers design in vivo studies to evaluate its pharmacokinetic-pharmacodynamic (PK-PD) relationship?

  • Animal models : Use Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration). Monitor plasma concentrations via LC-MS .
  • Behavioral assays : Correlate plasma levels with anxiolytic effects in elevated plus-maze tests.
  • Tissue distribution : Quantify brain-to-plasma ratios to assess blood-brain barrier penetration .

Data Analysis and Methodological Challenges

Q. How can statistical methods address variability in synthetic yield data across laboratories?

  • Multivariate analysis : Apply principal component analysis (PCA) to identify critical factors (e.g., solvent purity, humidity) causing variability .
  • Robustness testing : Use Youden’s factorial design to assess inter-laboratory reproducibility .
  • Standardized protocols : Share detailed SOPs for reaction setup and purification to minimize operational discrepancies .

Q. What strategies mitigate biases in pharmacological data interpretation for structurally novel benzodiazepines?

  • Blinded studies : Ensure independent replication of receptor binding assays to confirm affinity values .
  • Negative controls : Include analogs lacking the 3-methylbenzoyl group to isolate its contribution to activity .
  • Meta-analysis : Pool data from multiple studies to identify trends in efficacy vs. structural modifications .

Comparative and Mechanistic Studies

Q. How does the 3-methylbenzoyl substitution influence its pharmacological profile compared to non-substituted analogs?

  • Enhanced lipophilicity : The methyl group increases logP, improving membrane permeability (measured via PAMPA assays) .
  • Steric effects : Reduces off-target binding to peripheral benzodiazepine receptors (PBRs), as shown in competitive binding assays .
  • Metabolic stability : Slows oxidative degradation in HLMs compared to unsubstituted derivatives .

Q. What advanced techniques can elucidate its enantiomeric purity and stereochemical impact on activity?

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular dichroism (CD) : Correlate optical activity with GABAA_A receptor activation in electrophysiology assays .
  • Enantioselective synthesis : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) to produce single enantiomers for comparative testing .

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